An In-depth Technical Guide to the Synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate
An In-depth Technical Guide to the Synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the most plausible synthetic routes, experimental protocols, and relevant chemical data to assist researchers in the efficient preparation of this compound.
Introduction
tert-butyl 3-ethynylpiperidine-1-carboxylate, also known as 1-Boc-3-ethynylpiperidine, is a heterocyclic compound incorporating a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with an ethynyl substituent at the 3-position. The presence of the terminal alkyne provides a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions. This makes it a key intermediate in the synthesis of complex molecules with potential therapeutic applications.
Chemical Structure and Properties:
| Identifier | Value |
| IUPAC Name | tert-butyl 3-ethynylpiperidine-1-carboxylate |
| Synonyms | 1-Boc-3-ethynylpiperidine, 3-Ethynyl-piperidine-1-carboxylic acid tert-butyl ester |
| CAS Number | 664362-16-7[1] |
| Molecular Formula | C₁₂H₁₉NO₂[1] |
| Molecular Weight | 209.28 g/mol [1] |
Synthetic Pathways
The most common and practical approach to the synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate involves a two-stage process. The first stage is the preparation of the precursor, N-Boc-3-piperidone. The second stage involves the conversion of the ketone functionality of N-Boc-3-piperidone into the desired terminal alkyne.
Caption: Overview of the two-stage synthesis of the target compound.
Synthesis of the Precursor: tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)
A common route to N-Boc-3-piperidone starts from readily available 3-hydroxypyridine. This multi-step synthesis involves benzylation of the nitrogen, reduction of the pyridine ring, protection of the resulting piperidine nitrogen with a Boc group, and finally oxidation of the hydroxyl group to a ketone.
Caption: Synthetic pathway to N-Boc-3-piperidone.
Conversion of N-Boc-3-piperidone to tert-butyl 3-ethynylpiperidine-1-carboxylate
The crucial step of converting the ketone to a terminal alkyne can be achieved via two primary methods: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.
This two-step protocol first converts the ketone into a dibromo-olefin, which is then treated with a strong base to yield the terminal alkyne.
Caption: The Corey-Fuchs reaction pathway.
This method provides a one-pot conversion of the ketone to the alkyne using a diazophosphonate reagent. A popular modification of this reaction utilizes the Ohira-Bestmann reagent, which is often more suitable for base-sensitive substrates.
Caption: The Seyferth-Gilbert homologation pathway.
Experimental Protocols
The following are detailed experimental procedures for the key synthetic steps.
Protocol for the Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate
This procedure is adapted from established methods for the synthesis of N-Boc-3-piperidone.
Reaction Scheme:
tert-butyl 3-hydroxypiperidine-1-carboxylate → tert-butyl 3-oxopiperidine-1-carboxylate
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| tert-butyl 3-hydroxypiperidine-1-carboxylate | 201.27 | 10.0 g | 49.7 mmol |
| Oxalyl chloride | 126.93 | 4.3 mL | 49.7 mmol |
| Dimethyl sulfoxide (DMSO) | 78.13 | 7.1 mL | 99.4 mmol |
| Triethylamine | 101.19 | 20.8 mL | 149.1 mmol |
| Dichloromethane (DCM) | - | 250 mL | - |
Procedure:
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A solution of oxalyl chloride (4.3 mL, 49.7 mmol) in anhydrous dichloromethane (100 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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A solution of dimethyl sulfoxide (7.1 mL, 99.4 mmol) in anhydrous dichloromethane (20 mL) is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.
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A solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (10.0 g, 49.7 mmol) in anhydrous dichloromethane (80 mL) is added dropwise, keeping the internal temperature below -65 °C. The reaction mixture is stirred for an additional 30 minutes at -78 °C.
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Triethylamine (20.8 mL, 149.1 mmol) is added dropwise to the reaction mixture, which is then allowed to warm to room temperature and stirred for 1 hour.
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The reaction is quenched by the addition of water (100 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
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The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-oxopiperidine-1-carboxylate as a colorless oil.
Expected Yield: ~85-95%
Protocol for the Synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate via the Corey-Fuchs Reaction
This protocol is a general procedure adapted for the specific substrate.
Reaction Scheme:
tert-butyl 3-oxopiperidine-1-carboxylate → tert-butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate → tert-butyl 3-ethynylpiperidine-1-carboxylate
Part A: Synthesis of tert-butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Carbon tetrabromide (CBr₄) | 331.63 | 16.5 g | 49.7 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 26.1 g | 99.4 mmol |
| tert-butyl 3-oxopiperidine-1-carboxylate | 199.25 | 5.0 g | 25.1 mmol |
| Dichloromethane (DCM) | - | 150 mL | - |
Procedure:
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To a solution of triphenylphosphine (26.1 g, 99.4 mmol) in anhydrous dichloromethane (100 mL) at 0 °C under an inert atmosphere is added carbon tetrabromide (16.5 g, 49.7 mmol) portion-wise. The mixture is stirred at 0 °C for 30 minutes.
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A solution of tert-butyl 3-oxopiperidine-1-carboxylate (5.0 g, 25.1 mmol) in anhydrous dichloromethane (50 mL) is added dropwise to the reaction mixture at 0 °C.
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The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
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The reaction mixture is concentrated under reduced pressure, and the residue is triturated with hexanes to precipitate triphenylphosphine oxide.
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The solid is removed by filtration, and the filtrate is concentrated. The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the dibromo-olefin intermediate.
Expected Yield: ~70-85%
Part B: Synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| tert-butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate | 355.13 | 5.0 g | 14.1 mmol |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 12.4 mL | 31.0 mmol |
| Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
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A solution of tert-butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate (5.0 g, 14.1 mmol) in anhydrous tetrahydrofuran (100 mL) is cooled to -78 °C under an inert atmosphere.
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n-Butyllithium (2.5 M in hexanes, 12.4 mL, 31.0 mmol) is added dropwise to the solution, maintaining the temperature at -78 °C.
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The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
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The reaction is carefully quenched with saturated aqueous ammonium chloride solution (50 mL).
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The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
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The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to give tert-butyl 3-ethynylpiperidine-1-carboxylate.
Expected Yield: ~60-80%
Data Summary
The following table summarizes the key quantitative data for the described synthetic route.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Oxidation | tert-butyl 3-hydroxypiperidine-1-carboxylate | tert-butyl 3-oxopiperidine-1-carboxylate | Oxalyl chloride, DMSO, TEA | DCM | -78 to RT | 2-3 | 85-95 |
| 2a | Olefination | tert-butyl 3-oxopiperidine-1-carboxylate | tert-butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate | CBr₄, PPh₃ | DCM | 0 to RT | 12-16 | 70-85 |
| 2b | Elimination | tert-butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate | tert-butyl 3-ethynylpiperidine-1-carboxylate | n-BuLi | THF | -78 to RT | 3 | 60-80 |
Conclusion
The synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate is a well-established process that can be reliably performed in a laboratory setting. The two-stage approach, involving the preparation of N-Boc-3-piperidone followed by a Corey-Fuchs reaction or Seyferth-Gilbert homologation, offers a robust and efficient route to this valuable synthetic intermediate. The detailed protocols and data provided in this guide are intended to facilitate the successful synthesis of this compound for applications in drug discovery and development. Careful execution of the experimental procedures and appropriate purification techniques are essential for obtaining the target compound in high yield and purity.
